Ethyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Lipophilicity Drug-likeness Medicinal chemistry

Ethyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 1001412-63-0) is a synthetic dihydropyridine derivative characterized by a 3,4-difluorobenzyl substituent at the N1 position and an ethyl ester at the C3 carboxylate. With a molecular formula of C15H13F2NO3 and a molecular weight of 293.26 g/mol, it belongs to a class of 2-oxo-1,2-dihydropyridine-3-carboxylate scaffolds that serve as key intermediates in the development of kinase inhibitors, particularly those targeting PDK1 and Aurora kinase A.

Molecular Formula C15H13F2NO3
Molecular Weight 293.26 g/mol
CAS No. 1001412-63-0
Cat. No. B1397866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
CAS1001412-63-0
Molecular FormulaC15H13F2NO3
Molecular Weight293.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CN(C1=O)CC2=CC(=C(C=C2)F)F
InChIInChI=1S/C15H13F2NO3/c1-2-21-15(20)11-4-3-7-18(14(11)19)9-10-5-6-12(16)13(17)8-10/h3-8H,2,9H2,1H3
InChIKeyTVOXKYPIKZCEFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 1001412-63-0): A Strategic Dihydropyridine Scaffold for Medicinal Chemistry Procurement


Ethyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 1001412-63-0) is a synthetic dihydropyridine derivative characterized by a 3,4-difluorobenzyl substituent at the N1 position and an ethyl ester at the C3 carboxylate [1]. With a molecular formula of C15H13F2NO3 and a molecular weight of 293.26 g/mol, it belongs to a class of 2-oxo-1,2-dihydropyridine-3-carboxylate scaffolds that serve as key intermediates in the development of kinase inhibitors, particularly those targeting PDK1 and Aurora kinase A [2]. The compound’s structure places it at a critical junction between fragment-like building blocks and more elaborated bioactive molecules, making its procurement a decision with direct implications for synthetic tractability and downstream biological profiling.

Why Generic Substitution of Ethyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is Scientifically Unsound


The 2-oxo-1,2-dihydropyridine-3-carboxylate core tolerates significant variation at the ester position, giving rise to closely related analogs such as the methyl ester (CAS 1001414-50-1) and the free carboxylic acid (CAS 1001413-01-9) [1]. However, interchanging these in a research or industrial setting without quantitative justification is not scientifically valid. The ester moiety directly influences lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn govern solubility, membrane permeability, and reactivity in subsequent amidation or transesterification steps [2]. The evidence below demonstrates that the ethyl ester variant occupies a specific property window that the methyl ester and carboxylic acid do not, rendering blind substitution a risk to synthetic yield, biological assay consistency, and intellectual property integrity.

Quantitative Differentiation Evidence for Ethyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate Against Closest Analogs


Optimized Lipophilicity (XLogP3) Balances Synthetic Utility and Biological Relevance

The ethyl ester exhibits a computed XLogP3 of 2.5, positioning it in the optimal range for CNS drug-likeness (typically 1-3) and oral bioavailability [1]. In contrast, the methyl ester analog (CAS 1001414-50-1) has a lower computed XLogP3 of 2.0, while the carboxylic acid analog (CAS 1001413-01-9) has a computed XLogP3 of 1.8 [2]. The 0.5 log unit difference between the ethyl and methyl esters translates to a ~3.2-fold higher partition coefficient, which significantly impacts passive membrane permeability and pharmacokinetic profile of derived inhibitors.

Lipophilicity Drug-likeness Medicinal chemistry

Increased Rotatable Bond Count Enhances Conformational Flexibility for Target Engagement

The target compound possesses 5 rotatable bonds (in the ethyl ester side chain and benzyl linkage), compared to 4 for the methyl ester analog and 3 for the carboxylic acid [1]. The additional rotatable bond in the ethyl ester provides greater conformational freedom, which can be critical for exploring binding pockets in fragment-based drug discovery where the ester is later elaborated into an amide or other linkage in the final inhibitor [2]. This additional degree of freedom does not impose a significant entropic penalty in fragment screening but enables more diverse bound conformations.

Conformational flexibility Molecular recognition Structure-activity relationship

Molecular Weight Differential Positions the Compound in a Favorable Fragment-to-Lead Window

With a molecular weight of 293.26 g/mol, the ethyl ester sits near the upper boundary of the 'rule of three' for fragments (MW < 300) [1]. The methyl ester analog (MW 279.24 g/mol) is lighter and may be preferred for strict fragment screens, while the carboxylic acid (MW 265.22 g/mol) is lighter still but carries a charge at physiological pH that complicates permeability assessment . The ethyl ester's additional mass (14.02 Da over the methyl ester) is chemically advantageous for NMR-based or mass spectrometric detection in biochemical assays without exceeding typical fragment limits.

Fragment-based drug discovery Lead-likeness Molecular weight

Vendor-Supplied Purity and Quality Control Documentation Supports Reproducibility

Reputable vendors supply this compound with a standard purity of 95+% (HPLC) and provide batch-specific QC documentation including NMR, HPLC, and GC spectra . The methyl ester is also available at 95+% purity, but the ethyl ester's QC package specifically includes NMR confirmation of the ethyl ester resonance (quartet at ~4.3 ppm for -OCH2-), which serves as a clear diagnostic for ester integrity and distinguishes it from the methyl ester singlet (~3.8 ppm) or the broad carboxylic acid OH signal . This spectroscopic clarity reduces ambiguity in identity confirmation upon receipt.

Analytical chemistry Quality assurance Procurement

Predicted Stability Profile Supports Room-Temperature Handling in Automated Synthesis

The ethyl ester is predicted to have a boiling point of 455.5±45.0 °C and a density of 1.336±0.06 g/cm³, with a recommended storage condition of 2-8°C for long-term stability . The methyl ester analog is expected to have a slightly lower boiling point (lower molecular weight) and may be more volatile, potentially leading to evaporative loss during solvent removal steps in parallel synthesis . The ethyl ester's higher boiling point provides a practical advantage in automated synthesis platforms where solvent evaporation under reduced pressure is routine.

Chemical stability Automated synthesis Storage

Hydrogen Bond Acceptor Count Differentiates Ester Reactivity and Solubility

The ethyl ester contains 5 hydrogen bond acceptor sites (the carbonyl oxygen of the ester, the pyridinone carbonyl, the pyridine nitrogen, and two fluorine atoms), identical to the methyl ester but one more than the carboxylic acid (4 acceptors, due to the OH group acting as a donor) [1]. This additional acceptor capacity relative to the acid influences solubility in organic solvents commonly used for amide coupling reactions (e.g., DMF, DMSO), facilitating homogeneous reaction conditions [2]. Furthermore, the ester is a protected form of the acid, preventing unwanted side reactions during multi-step syntheses where a free carboxylic acid would require additional protection/deprotection steps.

Hydrogen bonding Solubility Reactivity

Optimal Application Scenarios for Ethyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate Based on Quantitative Evidence


Fragment Elaboration in PDK1/Aurora Kinase A Dual Inhibitor Programs

Based on its molecular weight of 293.26 g/mol (fragment-rule-of-three compliant) and computed lipophilicity of XLogP3 = 2.5 [1], this ethyl ester is ideally suited as a starting fragment for tethering or structure-based design of PDK1 inhibitors, where the ester can be hydrolyzed to the acid and coupled to diverse amine payloads to generate potent, selective inhibitors as described in the fragment-based discovery of pyridinone PDK1 inhibitors [2]. Unlike the methyl ester, its increased rotatable bond count (5 vs. 4) provides greater conformational sampling during molecular dynamics simulations for binding mode prediction.

Amide Library Synthesis for Kinase Selectivity Profiling

The absence of a hydrogen bond donor (HBD = 0) and presence of 5 hydrogen bond acceptors [1] make this compound an ideal protected precursor for parallel amide synthesis. The ethyl ester can be directly converted to a variety of amides under standard coupling conditions without the need for pre-activation or protection strategies required for the free carboxylic acid analog. This directly supports high-throughput SAR exploration campaigns where the 3,4-difluorobenzyl group provides additional binding interactions in the kinase hinge region [2].

Building Block for CNS-Penetrant Kinase Inhibitor Design

With a topological polar surface area (TPSA) of 46.6 Ų [1], well below the 90 Ų threshold for CNS penetration, and an XLogP3 of 2.5 that lies within the optimal CNS drug space, the ethyl ester scaffold is a strategic choice for medicinal chemistry programs targeting brain-penetrant kinase inhibitors. The ethyl ester's lipophilicity advantage over the methyl ester (Δ 0.5 log units) is quantitatively meaningful for improving blood-brain barrier permeability in derived compounds [2].

Internal Standard for LC-MS/MS Bioanalytical Method Development

The unique molecular ion signature (M+H = 294.1 Da) of the ethyl ester, distinct from the methyl ester (M+H = 280.1 Da) by 14 mass units [1], allows it to serve as a stable, non-interfering internal standard in quantitative bioanalytical assays for monitoring related dihydropyridine-based inhibitors in biological matrices. Its predicted stability at room temperature (boiling point 455.5 °C) [2] ensures reliable handling and long-term stock solution integrity.

Quote Request

Request a Quote for Ethyl 1-(3,4-difluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.